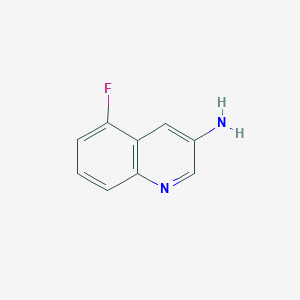

5-フルオロキノリン-3-アミン

説明

5-Fluoroquinolin-3-amine is a fluorinated quinoline derivative with the molecular formula C9H7FN2. It is a solid compound that is typically stored in a dark, dry place at temperatures between 2-8°C . This compound is part of the broader class of fluoroquinolines, which are known for their significant biological activities, particularly in the field of antibacterial agents .

科学的研究の応用

5-Fluoroquinolin-3-amine has a wide range of scientific research applications, including:

作用機序

Target of Action

5-Fluoroquinolin-3-amine, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, as it is involved in the unwinding and supercoiling of bacterial DNA .

Mode of Action

The compound interacts with its target by inhibiting the activity of bacterial DNA-gyrase . This inhibition disrupts the replication process of bacterial DNA, thereby halting bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by 5-Fluoroquinolin-3-amine is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase, the compound prevents the unwinding of bacterial DNA, which is a critical step in DNA replication . This disruption in the replication process leads to the death of the bacteria .

Result of Action

The molecular effect of 5-Fluoroquinolin-3-amine’s action is the inhibition of bacterial DNA-gyrase . On a cellular level, this results in the disruption of DNA replication, leading to the death of the bacteria . This makes 5-Fluoroquinolin-3-amine an effective antibacterial agent .

生化学分析

Biochemical Properties

5-Fluoroquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with bacterial DNA gyrase, an enzyme crucial for DNA replication. The compound inhibits the activity of DNA gyrase, leading to the disruption of bacterial DNA synthesis . Additionally, 5-Fluoroquinolin-3-amine interacts with topoisomerase IV, another enzyme involved in DNA replication, further enhancing its antibacterial properties .

Cellular Effects

The effects of 5-Fluoroquinolin-3-amine on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA replication by targeting DNA gyrase and topoisomerase IV, leading to cell death . In eukaryotic cells, the compound has been observed to influence cell signaling pathways and gene expression. It can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins . Furthermore, 5-Fluoroquinolin-3-amine affects cellular metabolism by altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 5-Fluoroquinolin-3-amine exerts its effects through several mechanisms. It binds to the active site of DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA replication . This binding interaction is facilitated by the fluorine atom in the compound, which enhances its affinity for the enzymes . Additionally, 5-Fluoroquinolin-3-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoroquinolin-3-amine change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture . Long-term studies have shown that 5-Fluoroquinolin-3-amine can have sustained effects on cellular function, including prolonged inhibition of DNA replication and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Fluoroquinolin-3-amine vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

5-Fluoroquinolin-3-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy . Additionally, 5-Fluoroquinolin-3-amine can influence metabolic flux by altering the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, 5-Fluoroquinolin-3-amine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific membrane transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 5-Fluoroquinolin-3-amine within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 5-Fluoroquinolin-3-amine is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it affects various signaling pathways and metabolic processes . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of 5-Fluoroquinolin-3-amine to specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinolin-3-amine can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic displacement of fluorine atoms, which is a versatile approach for introducing fluorine into the quinoline ring . Another method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of 5-Fluoroquinolin-3-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

化学反応の分析

Types of Reactions

5-Fluoroquinolin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups into the quinoline ring.

Reduction: This reaction can modify the electronic properties of the compound.

Substitution: Commonly involves the replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as organometallic compounds or halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various substituted quinoline derivatives .

類似化合物との比較

Similar Compounds

- Norfloxacin

- Pefloxacin

- Ciprofloxacin

- Ofloxacin

Uniqueness

5-Fluoroquinolin-3-amine is unique due to its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. Compared to other fluoroquinolones, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

生物活性

5-Fluoroquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-Fluoroquinolin-3-amine is a derivative of quinoline, characterized by a fluorine atom at the 5-position and an amino group at the 3-position. Its molecular formula is CHFN\ and it has a molecular weight of approximately 164.16 g/mol. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability, which is crucial for its biological activity.

The primary mechanism of action for 5-fluoroquinolin-3-amine involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for DNA replication and cell division in bacteria. By inhibiting these enzymes, the compound disrupts bacterial growth and proliferation, demonstrating significant antimicrobial properties.

Table 1: Antibacterial Activity of 5-Fluoroquinolin-3-amine

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 25 |

| Escherichia coli | 1.0 µg/mL | 20 |

| Pseudomonas aeruginosa | 1.5 µg/mL | 18 |

| Streptococcus pyogenes | 0.3 µg/mL | 30 |

Antimicrobial Activity

Research has shown that 5-fluoroquinolin-3-amine exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies indicate that it has a lower MIC compared to standard antibiotics, making it a promising candidate for further development in combating resistant bacterial strains.

Case Study: Efficacy Against Resistant Strains

A study conducted by researchers evaluated the efficacy of 5-fluoroquinolin-3-amine against multi-drug resistant strains of Staphylococcus aureus. The results revealed that the compound demonstrated significant antibacterial activity, with an MIC value significantly lower than that of commonly used antibiotics such as methicillin.

Anticancer Potential

In addition to its antibacterial properties, 5-fluoroquinolin-3-amine has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases.

Table 2: Anticancer Activity of 5-Fluoroquinolin-3-amine

| Cancer Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 12 | DNA intercalation |

| A549 (Lung Cancer) | 10 | Topoisomerase inhibition |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 5-fluoroquinolin-3-amine indicates favorable absorption and distribution characteristics. Studies on toxicity reveal that at therapeutic doses, the compound exhibits low toxicity levels, suggesting a favorable safety profile for potential clinical applications.

特性

IUPAC Name |

5-fluoroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGMFMNPSYGOGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438827 | |

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028302-82-0 | |

| Record name | 5-fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。